9-Chloro-2-methyl-5H-benzo[f]pyrazolo[1,5-d][1,4]diazepin-6(7H)-one
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Overview
Description
9-Chloro-2-methyl-5H-benzo[f]pyrazolo[1,5-d][1,4]diazepin-6(7H)-one is a heterocyclic compound that has garnered interest in the fields of medicinal chemistry and pharmacology. This compound features a unique structure that combines a benzene ring, a pyrazole ring, and a diazepine ring, making it a versatile scaffold for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-Chloro-2-methyl-5H-benzo[f]pyrazolo[1,5-d][1,4]diazepin-6(7H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-amino-5-chlorobenzophenone with hydrazine hydrate to form the pyrazole ring, followed by cyclization with a suitable reagent to form the diazepine ring . The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as acetic acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the compound. Optimization of reaction conditions, such as temperature, pressure, and reagent concentration, is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
9-Chloro-2-methyl-5H-benzo[f]pyrazolo[1,5-d][1,4]diazepin-6(7H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Halogen substitution reactions can occur, where the chlorine atom is replaced by other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium iodide in acetone for halogen exchange reactions.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of iodinated or other halogenated derivatives.
Scientific Research Applications
9-Chloro-2-methyl-5H-benzo[f]pyrazolo[1,5-d][1,4]diazepin-6(7H)-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antiviral, and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 9-Chloro-2-methyl-5H-benzo[f]pyrazolo[1,5-d][1,4]diazepin-6(7H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. In receptor modulation, the compound can act as an agonist or antagonist, altering the receptor’s conformation and signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with similar biological activities.
Triazolo[1,5-a]pyrimidine: Known for its anticancer and anti-inflammatory properties.
Thiazolo[2,3-b]quinazoline: Exhibits significant antifungal and antioxidant activities.
Uniqueness
9-Chloro-2-methyl-5H-benzo[f]pyrazolo[1,5-d][1,4]diazepin-6(7H)-one is unique due to its specific combination of rings and the presence of a chlorine atom, which can influence its reactivity and biological activity. This compound’s versatility in undergoing various chemical reactions and its potential in multiple research applications make it a valuable scaffold in medicinal chemistry.
Properties
Molecular Formula |
C12H10ClN3O |
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Molecular Weight |
247.68 g/mol |
IUPAC Name |
9-chloro-2-methyl-5,7-dihydropyrazolo[1,5-d][1,4]benzodiazepin-6-one |
InChI |
InChI=1S/C12H10ClN3O/c1-7-4-11-9-3-2-8(13)5-10(9)14-12(17)6-16(11)15-7/h2-5H,6H2,1H3,(H,14,17) |
InChI Key |
FGZQGZNGUJCHEF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN2CC(=O)NC3=C(C2=C1)C=CC(=C3)Cl |
Origin of Product |
United States |
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